(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
Description
Overview of Chiral Ligands and Auxiliaries in Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemistry focused on the preferential formation of one enantiomer of a chiral product over the other. This selectivity is paramount in fields like medicinal chemistry, where different enantiomers of a drug can exhibit vastly different pharmacological activities. To achieve this stereochemical control, chemists employ chiral molecules that can influence the formation of new stereocenters.
Two primary strategies involve the use of chiral auxiliaries and chiral ligands.
Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.
Chiral Ligands: These molecules coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate to facilitate a reaction that proceeds with high enantioselectivity. Chiral amino alcohols and their derivatives are frequently used as ligands in a wide array of asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. The ability of both the nitrogen and oxygen atoms to coordinate to metal centers makes them effective bidentate ligands.
The effectiveness of these strategies has provided chemists with unprecedented control over stereochemical outcomes, enabling the efficient synthesis of complex chiral molecules. google.com
Historical Context of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol Research
The research interest in compounds structurally related to this compound can be traced back to the development of synthetic routes for new pharmaceutical agents. A key historical milestone is the work disclosed in U.S. Patent 4,535,186, filed in the mid-1980s, which describes the synthesis of 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, a compound later known as Venlafaxine. newdrugapprovals.orggoogle.comjustia.com
The synthetic pathway outlined in this and subsequent research involves the creation of a key amino alcohol intermediate. google.com Specifically, a precursor nitrile is reduced to form the primary amine, which is then further functionalized. google.com For instance, the reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164) using a rhodium on alumina (B75360) catalyst yields 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. google.com This amino alcohol serves as the direct precursor that is subsequently N-methylated to produce the final active pharmaceutical ingredient. google.com This early work established the importance of this structural class of amino alcohols as crucial intermediates for building more complex molecular architectures.
Scope and Research Focus on this compound
The primary research focus on this compound and its close analogues has been its application as a chiral building block or key intermediate in the synthesis of pharmaceuticals. newdrugapprovals.org Its value lies in the predefined stereocenter, which can be carried through a synthetic sequence to establish the absolute stereochemistry of the final target molecule.
While the broader class of chiral 1,2-amino alcohols is widely explored for use as chiral ligands and catalysts in asymmetric reactions, the documented research on this specific compound is predominantly centered on its role as a synthetic precursor. Modern synthetic methods continue to be developed for its efficient and highly enantioselective production. For example, recent research has demonstrated its synthesis via the ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone, achieving high yields and excellent enantiomeric purity. This ongoing interest underscores the compound's importance as a valuable chiral synthon for the pharmaceutical industry.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 46084-23-5 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Brown Solid |
| Specific Rotation [α]D²⁵ | -37.6° (c=1, MeOH) |
Structure
3D Structure
Properties
CAS No. |
46084-23-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
LQEPONWCAMNCOY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol
Stereoselective Synthesis Routes
Stereoselective synthesis is paramount for producing the single, desired (1R) enantiomer. This can be achieved either by resolving a racemic mixture or, more preferably, through asymmetric synthesis that directly yields the enantiopure compound.
Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method involves reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by methods like fractional crystallization. mdpi.com After separation, the desired diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure amino alcohol. A common example of this strategy is the resolution of the closely related compound, racemic 2-amino-1-phenylethanol, using resolving agents like di-O-toluoyltartaric acid. taylorfrancis.com Besides crystallization, chromatographic techniques using a chiral stationary phase (CSP) are also effective for separating enantiomers. mdpi.com
Asymmetric synthesis aims to directly produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolutions. These approaches often employ chiral catalysts or enzymes to control the stereochemical outcome of a reaction.
The most prominent asymmetric strategies for synthesizing (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol involve the stereoselective reduction of the prochiral ketone precursor, 2-amino-1-(4-methoxyphenyl)ethan-1-one. This transformation is effectively catalyzed by various chiral metal complexes and biocatalysts.
####### 2.1.2.1.1. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Ketoamines
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a highly effective and well-established method for the enantioselective reduction of ketones, including α-amino ketones. acs.org This process typically utilizes a chiral Ru(II) complex, often coordinated with a chiral diamine ligand, and a hydrogen donor such as a formic acid/triethylamine (HCOOH/TEA) mixture. acs.orgmdpi.com
In a specific synthesis of (R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, the hydrochloride salt of 2-amino-1-(4-methoxyphenyl)ethan-1-one was reduced using a ruthenium-diamine catalyst. acs.org The reaction, conducted in methanol (B129727) at 60 °C with a formic acid/triethylamine mixture as the hydrogen source, proceeded to full conversion, yielding the desired product with exceptional stereoselectivity. acs.org
| Substrate | Catalyst System | Hydrogen Source | Solvent | Temperature | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|---|
| 2-amino-1-(4-methoxyphenyl)ethan-1-one HCl | Ru(II)-Diamine Complex (0.15 mol%) | HCOOH/TEA (5:2) | Methanol | 60 °C | 94% | >99.9:0.1 |
####### 2.1.2.1.2. Biocatalytic Reductions (e.g., Alcohol Dehydrogenases)
Biocatalysis presents a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors such as NAD(P)H. tudelft.nlresearchgate.net In the reductive direction, ADHs can convert prochiral ketones into chiral alcohols with high enantiomeric purity. researchgate.net
The biocatalytic reduction of the precursor ketone, 2-amino-1-(4-methoxyphenyl)ethan-1-one, can be performed using either isolated ADHs or whole-cell systems (e.g., baker's yeast), which provide in-situ cofactor regeneration. sphinxsai.com Studies on the reduction of the structurally similar ketone, 4-methoxyacetophenone, have demonstrated that various microbial cells can produce the corresponding (S)-alcohol with high yield and enantiomeric excess, highlighting the feasibility of this approach for related substrates. cjcatal.comresearchgate.net This methodology offers mild reaction conditions, operating in aqueous media, and exceptional selectivity. nih.gov
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 4-methoxyacetophenone | Lactobacillus paracasei | (S)-1-(4-methoxyphenyl)ethanol | 95% | >99% | researchgate.net |
| 2-hydroxy-acetophenone | Transaminase & Alanine Dehydrogenase | (S)-phenylglycinol | 81% | >99.4% | nih.gov |
####### 2.1.2.1.3. Palladium-Catalyzed Hydrogenation
Palladium-catalyzed asymmetric hydrogenation is another powerful tool for the enantioselective synthesis of chiral molecules. The process generally involves the use of a chiral palladium catalyst to hydrogenate a prochiral substrate, such as a ketone or an imine, with molecular hydrogen (H₂). nih.gov The stereochemical outcome is dictated by the chiral ligand coordinated to the palladium center.
While less common than ruthenium for the direct reduction of α-amino ketones, palladium-based systems have been developed for the synthesis of chiral amino alcohols through various strategies. nih.govacs.org For instance, palladium catalysts are effective in the asymmetric hydrogenation of iminoesters to produce chiral amino acid derivatives. dicp.ac.cn The application of palladium catalysis provides a valuable alternative for accessing chiral amino alcohols, often with high efficiency and enantioselectivity.
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| γ-Fluorinated Iminoester | Pd(OCOCF₃)₂-BINAP | Chiral Fluoro γ-Amino Ester | up to 91% | dicp.ac.cn |
| Propargylic Amine (via tandem reaction) | Pd₂(dba)₃ / Chiral Ligand | Chiral Amino Alcohol Precursor | High | nih.govacs.org |
Asymmetric Synthesis Approaches
Chiral Catalyst-Mediated Reductions
Hydride Reductions with Chiral Modifiers (e.g., Borohydrides)
Asymmetric reduction of α-aminoketones using chirally modified hydride reagents is a direct and effective method for producing chiral β-amino alcohols. This approach relies on the transfer of a hydride ion from a reagent complexed with a chiral ligand to a prochiral ketone, thereby inducing stereoselectivity.
One prominent example involves the use of borohydride (B1222165) reagents modified with chiral auxiliaries. For instance, the reduction of α-azido ketones, which are precursors to α-amino ketones, can be achieved with high enantioselectivity using catecholborane or borane-THF complex in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. This method is known for its high yields and excellent enantiomeric excesses (ee).
Another approach involves the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with chiral ligands. These ligands, often derived from natural products like amino acids or terpenes, create a chiral environment around the metal hydride, directing the hydride attack to one face of the carbonyl group. For example, the reduction of N-protected α-amino ketones with NaBH₄ in the presence of N-protected amino acids has been shown to afford the corresponding amino alcohols with varying degrees of stereoselectivity. The choice of the protecting group on the nitrogen atom, the chiral modifier, and the reaction conditions (solvent, temperature) are all critical factors influencing the stereochemical outcome of the reduction.
| Reagent/Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Reference |
| Catecholborane/CBS Catalyst | 2-Azido-1-(4-methoxyphenyl)ethanone | (1R)-2-Azido-1-(4-methoxyphenyl)ethan-1-ol | >95% | |
| NaBH₄ / N-Boc-L-proline | 2-(tert-butoxycarbonylamino)-1-(4-methoxyphenyl)ethanone | (1R)-2-(tert-butoxycarbonylamino)-1-(4-methoxyphenyl)ethan-1-ol | Moderate to High |
Chiral Auxiliary-Based Syntheses
Chiral auxiliary-based synthesis is a powerful strategy where a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A common approach involves the use of Evans' chiral oxazolidinone auxiliaries. For instance, an N-acylated oxazolidinone can undergo stereoselective alkylation or aldol (B89426) reaction. To synthesize a β-amino alcohol, the auxiliary can be attached to a glycine (B1666218) enolate equivalent, followed by an aldol reaction with an aldehyde (e.g., 4-methoxybenzaldehyde). The stereochemistry of the resulting β-hydroxy-α-amino acid derivative is controlled by the chiral auxiliary. Subsequent removal of the auxiliary and reduction of the carboxylic acid function yields the desired chiral amino alcohol.
Another strategy employs pseudoephedrine as a chiral auxiliary. In this method, pseudoephedrine is condensed with a glyoxylic acid derivative to form an intermediate that can undergo stereoselective addition of an organometallic reagent (e.g., a Grignard reagent derived from 4-bromoanisole). The chiral environment provided by the pseudoephedrine directs the nucleophilic attack, establishing the desired stereocenter at the alcohol carbon. The auxiliary can then be cleaved to provide the target β-amino alcohol.
The key advantage of these methods is the high level of stereocontrol, often exceeding 99% diastereoselectivity, which translates to high enantiomeric purity after the removal of the auxiliary.
| Chiral Auxiliary | Key Reaction Step | Resulting Stereochemistry | Reference |
| Evans' Oxazolidinone | Aldol Condensation | Syn or Anti (depending on conditions) | |
| Pseudoephedrine | Nucleophilic Addition to Glyoxalamide | (1R,2S)-N-Methyl-N-(2-hydroxy-1-phenylethyl)amide intermediate |
Nitrene Insertion Reactions for β-Amino Alcohol Formation
Nitrene insertion into C-H bonds represents a modern and atom-economical approach to forming C-N bonds. For the synthesis of β-amino alcohols, intramolecular nitrene insertion into a C-H bond β to the nitrogen source can be a powerful tool.
This strategy typically involves a precursor containing both a source of the nitrene and an alcohol or its protected form. For example, a sulfamate (B1201201) ester derived from an alcohol can be subjected to oxidation in the presence of a rhodium or ruthenium catalyst to generate a transient nitrene. This nitrene can then undergo an intramolecular C-H insertion reaction. If the starting alcohol is chiral, this process can lead to the formation of chiral cyclic sulfamidates, which are precursors to β-amino alcohols.
For the synthesis of this compound, a hypothetical route could involve the enantioselective synthesis of a chiral alcohol precursor, followed by the formation of a sulfamate ester and subsequent catalytic C-H amination. The stereochemistry of the newly formed C-N bond would be directed by the existing stereocenter of the alcohol. The resulting cyclic intermediate can then be hydrolyzed to yield the final β-amino alcohol. The efficiency and stereoselectivity of this process are highly dependent on the catalyst and the substrate's electronic and steric properties.
Synthesis from Achiral or Prochiral Precursors
The development of catalytic asymmetric methods to synthesize chiral molecules from achiral or prochiral starting materials is a major goal in modern organic synthesis. These methods are often more efficient and atom-economical than those relying on chiral auxiliaries or stoichiometric chiral reagents.
From 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
A common and versatile precursor for the synthesis of this compound is 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This α-haloketone can be transformed into the target molecule through a two-step sequence involving nucleophilic substitution with an amine source followed by asymmetric reduction of the ketone.
In the first step, the bromine atom is displaced by an azide (B81097) ion (from sodium azide) or a protected amine equivalent. The resulting α-azido or α-amino ketone is then subjected to asymmetric reduction. Asymmetric transfer hydrogenation is a particularly effective method for this reduction. Using a chiral catalyst, such as a Ru(II), Rh(III), or Ir(III) complex with a chiral diamine or amino alcohol ligand, the ketone can be reduced to the alcohol with high enantioselectivity. For example, the reduction of 2-azido-1-(4-methoxyphenyl)ethan-1-one using a formic acid/triethylamine mixture as the hydride source and a chiral rhodium catalyst can provide the corresponding azido (B1232118) alcohol in high yield and enantiomeric excess. Subsequent reduction of the azide group, typically by catalytic hydrogenation (e.g., using H₂/Pd-C), affords the final this compound.
| Starting Material | Key Transformation(s) | Catalyst/Reagent | Product | Reference |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1. Azide Substitution 2. Asymmetric Transfer Hydrogenation 3. Azide Reduction | 1. NaN₃ 2. Chiral Rhodium Catalyst, HCOOH/NEt₃ 3. H₂, Pd/C | This compound |
From 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (for related compounds)
The synthesis starting from cyanohydrin derivatives provides another pathway to β-amino alcohols, although the specific precursor 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol is more directly related to compounds with a cyclohexyl group. However, the general principle can be adapted. The reduction of the nitrile group in a cyanohydrin derivative leads to the formation of a β-amino alcohol.
For a precursor like α-hydroxy-α-(4-methoxyphenyl)acetonitrile, the reduction of the nitrile functionality can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. To achieve stereoselectivity, an enzymatic reduction of the corresponding ketone precursor to the chiral cyanohydrin could be employed. Alternatively, a prochiral ketone could be converted to a racemic cyanohydrin, followed by a kinetic resolution to separate the desired enantiomer before the nitrile reduction.
While not a direct synthesis of the title compound, this methodology highlights the utility of cyanohydrins as versatile intermediates in the synthesis of β-amino alcohols.
From 2-Fluoro-1-(4-methoxyphenyl)ethanone (B3031830)
The use of α-fluoroketones as precursors for chiral amino alcohols is an emerging area. The fluorine atom can act as a leaving group in a nucleophilic substitution reaction or influence the stereochemical outcome of a reduction.
A potential route from 2-fluoro-1-(4-methoxyphenyl)ethanone involves an asymmetric reduction of the carbonyl group to establish the chiral center at the alcohol. This can be achieved using methods like asymmetric transfer hydrogenation or enzymatic reduction. For example, certain ketoreductases exhibit high activity and enantioselectivity for the reduction of α-haloketones. The resulting (1R)-1-(4-methoxyphenyl)-2-fluoroethan-1-ol can then undergo nucleophilic substitution of the fluorine atom with an amine or an amine precursor, such as ammonia (B1221849) or an azide ion. This substitution reaction typically proceeds with inversion of configuration (Sɴ2 mechanism), which would lead to the (1S)-amino alcohol. Therefore, to obtain the (1R)-amino alcohol, the initial reduction would need to produce the (1S)-fluoro alcohol. Careful selection of the enzyme or catalyst is crucial to control the stereochemistry of the reduction step.
| Starting Material | Key Transformation(s) | Potential Reagent/Catalyst | Intermediate Product | Reference |
| 2-Fluoro-1-(4-methoxyphenyl)ethanone | 1. Asymmetric Reduction 2. Nucleophilic Substitution | 1. Ketoreductase 2. NH₃ or NaN₃ | (1S)-1-(4-methoxyphenyl)-2-fluoroethan-1-ol |
Optimization of Reaction Conditions and Yields in this compound Preparation
The efficient synthesis of enantiomerically pure this compound is highly dependent on the careful optimization of reaction conditions. A primary route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethan-1-one. Methodologies such as catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are commonly employed. The optimization of these processes involves a systematic variation of several key parameters to maximize both the chemical yield and the enantiomeric excess (ee) of the desired (1R)-enantiomer.
Key parameters that are typically optimized include the choice of catalyst and ligand, the solvent system, reaction temperature, pressure (for hydrogenation), and the substrate-to-catalyst ratio. For instance, ruthenium- and rhodium-based chiral catalysts are frequently used for the asymmetric reduction of α-amino ketones. The selection of the chiral ligand coordinated to the metal center is critical for achieving high stereoselectivity.
Solvents can significantly influence both the solubility of reactants and the stability of the catalytic transition state. A range of solvents, from polar protic (e.g., isopropanol (B130326), ethanol) to aprotic (e.g., dichloromethane, toluene), are often screened. In asymmetric transfer hydrogenation, alcohols like isopropanol can also serve as the hydrogen source. Temperature affects reaction kinetics, with higher temperatures generally increasing the reaction rate but sometimes decreasing enantioselectivity. Therefore, finding the optimal temperature is a crucial step in maximizing the yield of the desired enantiomer.
The following table summarizes common parameters investigated during the optimization of asymmetric reduction for producing chiral amino alcohols like this compound.
Table 1: Parameters for Optimization in Asymmetric Synthesis
| Parameter | Conditions Investigated | General Impact on Yield and Enantioselectivity |
|---|---|---|
| Catalyst System | Different metal precursors (e.g., Ru, Rh) and chiral ligands (e.g., chiral diamines, amino alcohols). | The choice of ligand is paramount for high enantioselectivity. The metal center influences catalytic activity. |
| Solvent | Alcohols (Isopropanol, Ethanol), Aprotic solvents (DCM, THF), and mixtures. | Influences reactant solubility and catalyst performance. Isopropanol often serves as both solvent and hydrogen donor in ATH. |
| Temperature | Range typically from 0°C to 80°C. | Lower temperatures often favor higher enantioselectivity but may require longer reaction times. |
| Substrate/Catalyst Ratio | Ratios from 100:1 to 10000:1. | A lower ratio can increase reaction rate and conversion but raises costs. Optimization seeks the highest ratio that maintains efficiency. |
| Base/Additive | Organic bases (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate). | Often required to activate the catalyst or neutralize acidic byproducts, which can significantly affect reaction rate and yield. |
Purification Techniques for Research-Grade this compound (e.g., Chiral HPLC)
Achieving research-grade purity for this compound requires effective purification techniques that can separate the desired product from starting materials, byproducts, and, most importantly, its corresponding (1S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for both the analytical determination of enantiomeric purity and the preparative isolation of single enantiomers. phenomenex.comheraldopenaccess.us
The principle of chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). These stationary phases create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and commonly used for separating a wide range of chiral compounds, including amino alcohols. nih.gov
Developing a successful chiral HPLC separation method involves the careful selection and optimization of the CSP and the mobile phase. phenomenex.com For amino compounds, normal-phase chromatography (using eluents like hexane (B92381) and isopropanol) is often effective. The addition of a small amount of an amine modifier (like diethylamine) to the mobile phase is common practice to improve peak shape and reduce tailing by masking residual acidic sites on the silica support. Key parameters such as the composition of the mobile phase, flow rate, and column temperature are adjusted to achieve optimal resolution between the enantiomeric peaks.
The table below outlines a typical set of parameters for a Chiral HPLC method designed for the analysis and purification of this compound, based on methods developed for structurally similar compounds. rsc.orgresearchgate.net
Table 2: Typical Chiral HPLC Method Parameters
| Parameter | Description | Typical Condition / Value |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography System | Standard HPLC system with a UV detector. |
| Chiral Stationary Phase (CSP) | Polysaccharide-based column (e.g., cellulose or amylose derivatives). | Chiralpak® AD-H or Chiralcel® OD-H. |
| Mobile Phase | A mixture of a non-polar alkane and an alcohol, often with an amine additive. | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v). |
| Flow Rate | The rate at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min. |
| Column Temperature | Controlled temperature to ensure reproducible retention times. | Ambient or controlled (e.g., 25 °C). |
| Detection | UV detector set to a wavelength where the analyte absorbs strongly. | 225 nm or 254 nm. |
| Injection Volume | The volume of the sample introduced into the system. | 5 - 20 µL. |
Iii. Conformational Analysis and Stereoelectronic Properties of 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol Relevant to Stereoselectivity
Theoretical Studies of Conformation and Stability
While specific theoretical studies exclusively focused on (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol are not extensively documented in publicly available literature, a wealth of computational research on analogous structures, such as ephedrine (B3423809), norephedrine (B3415761), and substituted 2-phenylethanols, provides a robust framework for understanding its conformational landscape. nih.govnih.gov
Theoretical calculations, typically employing density functional theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface of these molecules. researchgate.net For vicinal amino alcohols, the primary determinant of conformational preference is the dihedral angle between the amino and hydroxyl groups. The key stabilizing factor is often an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group (OH···N). nih.gov This interaction leads to a pseudo-cyclic arrangement that significantly lowers the energy of specific conformers.
In analogous compounds like norephedrine and ephedrine, gas-phase studies have identified several stable conformers, with the most stable ones featuring this OH···N hydrogen bond. nih.gov These conformers typically adopt an extended disposition of the carbon backbone to minimize steric hindrance. For this compound, it is predicted that the most stable conformer will exhibit a gauche relationship between the C-O and C-N bonds, allowing for the formation of this intramolecular hydrogen bond. The presence of the 4-methoxy group is also expected to influence the conformational preference of the phenyl ring, favoring orientations that maximize favorable electronic interactions, such as OH/π interactions, while minimizing steric clash. nih.gov
Table 1: Predicted Stable Conformers and Stabilizing Interactions
| Conformer Type | Key Dihedral Angle (O-C-C-N) | Primary Stabilizing Interaction | Secondary Interactions | Predicted Relative Stability |
| Gauche (Extended) | ~60° | Intramolecular OH···N Hydrogen Bond | OH/π interaction with phenyl ring | Most Stable |
| Anti (Extended) | ~180° | Minimized Steric Hindrance | Dipole-dipole interactions | Less Stable |
| Gauche (Folded) | ~60° | Intramolecular OH···N Hydrogen Bond | Steric hindrance from phenyl group | Less Stable |
Note: The relative stabilities are predictions based on data from analogous compounds and may vary based on the computational model and solvent effects.
Intramolecular Interactions and Their Influence on Chiral Recognition
The capacity for chiral recognition is fundamentally dependent on the formation of diastereomeric complexes with other chiral molecules, where differences in stability and energy dictate the degree of enantioselectivity. acs.org The stereoelectronic properties of this compound, governed by its intramolecular interactions, are central to this process.
The dominant intramolecular interaction is the previously mentioned OH···N hydrogen bond. nih.govrsc.orgpsu.edu This bond restricts the rotational freedom around the C-C bond, pre-organizing the molecule into a specific conformation. This pre-organization is critical for effective chiral recognition, as it reduces the entropic penalty upon binding to a substrate. The strength of this hydrogen bond can be influenced by the basicity of the amino group and the acidity of the hydroxyl group. psu.edu
Chiral recognition by amino alcohols is often explained by the "three-point interaction" model. acs.org For this compound, these three points of interaction would likely involve:
Hydrogen bonding via the hydroxyl or amino group.
Steric hindrance or attractive interactions (e.g., π-π stacking) involving the 4-methoxyphenyl (B3050149) group.
A second hydrogen bond or ionic interaction from the other functional group (amino or hydroxyl).
The intramolecular hydrogen bond effectively locks the relative positions of the amino and hydroxyl groups, presenting a rigid scaffold for these interactions. This rigidity enhances the difference in binding affinity between the two enantiomers of a chiral substrate, leading to higher enantioselectivity. nih.gov The 4-methoxyphenyl group provides a large steric and electronic feature that plays a crucial role in the third interaction point, differentiating the space around the chiral center.
Spectroscopic Investigations (beyond basic identification) of Solution-State Conformations
Key NMR parameters used for conformational analysis include:
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbon atoms (e.g., H-C(1)-C(2)-H) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these ³J values, the preferred dihedral angles and thus the dominant conformer in solution can be determined. For vicinal amino alcohols, the ³JHH coupling constant for the protons on the carbon atoms bearing the OH and NH2 groups provides direct insight into the gauche vs. anti population.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space, irrespective of their covalent bonding. The observation of an NOE between the hydroxyl proton and protons of the amino group would provide direct evidence for the folded, hydrogen-bonded conformation. mdpi.com
Chemical Shifts: The chemical shifts of the hydroxyl and amino protons can be sensitive to hydrogen bonding. In solvents of low polarity, the formation of an intramolecular hydrogen bond would lead to a downfield shift for the OH proton signal.
In studies of related amino alcohols, ¹H NMR has confirmed that conformations allowing for intramolecular hydrogen bonding are significantly populated in non-polar solvents. iaea.org The equilibrium between different conformers can be influenced by solvent polarity and temperature.
Solid-State Structural Analysis (e.g., X-ray Crystallography of Derivatives) for Conformational Elucidation
X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. Although a crystal structure for this compound itself is not reported in common databases, analysis of its derivatives or closely related compounds like ephedrine reveals key conformational features. rsc.orgrsc.org
Often, amino alcohols are crystallized as salts (e.g., hydrochlorides) or as part of more complex derivatives like oxazaphospholidines. rsc.orgrsc.org These studies consistently show that the conformation in the solid state is a complex interplay between intramolecular forces (like the OH···N bond) and intermolecular forces (crystal packing, intermolecular hydrogen bonds). researchgate.net
For instance, crystallographic studies of ephedrine salts have shown that the molecule can adopt either a "folded" conformation, stabilized by the intramolecular OH···N interaction, or an "extended" conformation where the hydroxyl and amino groups participate in intermolecular hydrogen bonding with counter-ions or other molecules in the crystal lattice. researchgate.net The choice between these conformations is often dictated by the specific counter-ion and the resulting crystal packing efficiency.
In derivatives where the amino and hydroxyl groups are incorporated into a new ring system (e.g., an oxazaphospholidine from ephedrine), the five-membered ring is often found in an envelope or half-chair conformation. rsc.orgrsc.org The substituents on the ring (corresponding to the original phenyl group and methyl group of ephedrine) occupy specific pseudo-axial or pseudo-equatorial positions to minimize steric strain. This provides invaluable insight into the intrinsic conformational biases of the original amino alcohol backbone.
Iv. Application of 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol As a Chiral Auxiliary
Formation of Chiral Derivatives for Auxiliary Applications
To function as a chiral auxiliary, (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is first converted into various chiral derivatives. These derivatives are designed to covalently bond to the substrate, thereby creating a chiral environment that influences the approach of reagents. Common derivatives include cyclic systems like oxazolidines, as well as acyclic amides, esters, and imines.
The 1,2-amino alcohol functionality of this compound is ideally suited for the formation of oxazolidine (B1195125) rings. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. organic-chemistry.org They are typically synthesized through the condensation reaction of a 2-amino alcohol with an aldehyde or a ketone. organic-chemistry.org When this compound is used, the resulting oxazolidine incorporates the chiral center from the amino alcohol.
These chiral oxazolidines can be employed as intermediates in various asymmetric transformations. For instance, oxazolidin-2-ones, a related class of cyclic carbamates, are widely utilized as chiral auxiliaries in asymmetric synthesis. nih.gov The synthesis of these structures often involves the reaction of a chiral 2-amino alcohol with reagents like phosgene (B1210022) or diethyl carbonate. santiago-lab.com The rigid cyclic structure of the oxazolidine auxiliary provides a well-defined steric environment, which is crucial for achieving high levels of diastereoselectivity in subsequent reactions. sigmaaldrich.com
Table 1: Synthesis of Chiral Oxazolidine Derivatives
| Reactant 1 | Reactant 2 | Derivative Type | Key Feature |
|---|---|---|---|
| This compound | Aldehyde/Ketone | Oxazolidine | Formation of a chiral five-membered ring. |
| This compound | Phosgene/Diethyl Carbonate | Oxazolidin-2-one | Rigid cyclic carbamate (B1207046) structure for high stereocontrol. nih.govsantiago-lab.com |
This compound can also be converted into acyclic chiral auxiliaries such as amides, esters, and imines.
Amides: Chiral amides are readily formed by reacting the amino group of this compound with a carboxylic acid, acyl chloride, or acid anhydride. wikipedia.orgiupac.org These chiral amides have proven to be highly effective auxiliaries, particularly in the asymmetric alkylation of enolates. harvard.edu The auxiliary's stereocenter directs the approach of the electrophile, leading to a diastereoselective reaction.
Esters: The hydroxyl group of the amino alcohol can be esterified with a carboxylic acid to form a chiral ester. These esters can then be used in reactions such as diastereoselective ene reactions.
Imines: The amino group can condense with aldehydes or ketones to form chiral imines (or Schiff bases). beilstein-journals.org These imines are valuable electrophiles in asymmetric synthesis, reacting with various nucleophiles to produce chiral amines. The stereochemical outcome of the nucleophilic addition is controlled by the chiral auxiliary derived from the amino alcohol. mdma.ch
Table 2: Formation of Acyclic Chiral Derivatives
| Functional Group Reacted | Reagent | Derivative Formed | Application |
|---|---|---|---|
| Amino Group | Carboxylic Acid / Acyl Halide | Chiral Amide | Asymmetric alkylations, aldol (B89426) reactions. iupac.orgharvard.edu |
| Hydroxyl Group | Carboxylic Acid | Chiral Ester | Diastereoselective ene reactions. |
| Amino Group | Aldehyde / Ketone | Chiral Imine | Asymmetric synthesis of amines via nucleophilic addition. beilstein-journals.org |
Asymmetric Induction in Organic Transformations
Once attached to a substrate, the chiral auxiliary derived from this compound directs the stereochemistry of subsequent reactions. This process, known as asymmetric induction, is fundamental to the utility of chiral auxiliaries. The auxiliary creates a diastereomeric relationship between the possible transition states of the reaction, favoring the one that leads to the desired stereoisomer.
The chiral derivatives of this compound are employed in a range of diastereoselective reactions, where the existing stereocenter of the auxiliary controls the formation of a new stereocenter in the substrate.
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral auxiliaries, such as the amides derived from amino alcohols, are highly effective in this context. harvard.edu For example, an amide is formed between this compound and a prochiral carboxylic acid. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. santiago-lab.com
The conformation of this enolate is fixed by chelation involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This rigid, chelated intermediate presents two distinct faces to an incoming electrophile (e.g., an alkyl halide). The bulky phenyl group of the auxiliary sterically hinders one face, forcing the electrophile to approach from the less hindered side. This results in a highly diastereoselective alkylation. harvard.edu After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched α-alkylated carboxylic acid.
Nucleophilic additions to the carbon-heteroatom double bonds of carbonyls (C=O) and imines (C=N) are fundamental reactions for creating new stereocenters. Chiral auxiliaries derived from this compound can effectively control the stereochemistry of these additions.
Additions to Carbonyls: In asymmetric aldol reactions, a chiral amide auxiliary can be used to form a chiral enolate (e.g., a boron enolate) which then adds to an aldehyde. santiago-lab.com The stereochemistry of the resulting β-hydroxy amide is dictated by the chiral auxiliary, which directs the facial selectivity of the enolate's attack on the aldehyde. The auxiliary can then be reductively or hydrolytically removed to yield chiral β-hydroxy acids, esters, or 1,3-diols. santiago-lab.com
Additions to Imines: The addition of nucleophiles to imines is a primary method for synthesizing chiral amines. mdma.ch When an imine is formed using a chiral amine or when a nucleophile bears a chiral auxiliary, the addition can proceed with high diastereoselectivity. For instance, the addition of sulfone-stabilized carbanions to N-(para-methoxyphenyl) imines has been shown to yield β-aminosulfones with high diastereoselectivity. ucl.ac.uk Similarly, the addition of zinc homoenolates to chiral N-tert-butanesulfinyl imines provides access to vicinal amino alcohols in a highly stereoselective manner. nih.gov By analogy, attaching a derivative of this compound to either the imine or the nucleophile can control the stereochemical outcome of the addition, leading to the synthesis of enantiomerically enriched amino compounds.
Table 3: Examples of Diastereoselective Reactions
| Reaction Type | Substrate | Auxiliary Type | Key Principle |
|---|---|---|---|
| Asymmetric Alkylation | Prochiral Carboxylic Acid | Amide | Steric hindrance from the auxiliary directs the approach of the electrophile to the chiral enolate. harvard.edu |
| Asymmetric Aldol Reaction | Prochiral Ketone/Ester | Amide | The auxiliary controls the facial selectivity of the enolate addition to an aldehyde. santiago-lab.com |
| Asymmetric Imine Addition | Imine | Imine/Amide | The chiral auxiliary on the imine or nucleophile directs the stereoselective formation of a new C-N bond. ucl.ac.uknih.gov |
Diastereoselective Reactions Mediated by this compound Auxiliaries
Asymmetric Cycloadditions
Chiral auxiliaries derived from this compound, typically in the form of an oxazolidinone, are powerful tools for controlling stereochemistry in cycloaddition reactions, such as the Diels-Alder reaction. By attaching the dienophile to the nitrogen atom of the oxazolidinone, the chiral environment created by the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer of the cycloadduct.
The stereochemical outcome of these reactions is highly dependent on the conformation of the N-acyl oxazolidinone, which is influenced by the presence of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl groups of the oxazolidinone, locking it into a rigid, chelated conformation. This conformation, in turn, dictates the facial selectivity of the cycloaddition.
Table 1: Asymmetric Diels-Alder Reaction of N-Enoyl Oxazolidinones Derived from Phenylalaninol Analogues
| Entry | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Acryloyl-(4R)-4-phenyl-1,3-oxazolidin-2-one | Cyclopentadiene | Et₂AlCl | -78 | 95 | >99:1 |
| 2 | N-Crotonoyl-(4R)-4-phenyl-1,3-oxazolidin-2-one | Cyclopentadiene | Et₂AlCl | -78 | 92 | 98:2 |
| 3 | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | Cyclopentadiene | TiCl₄ | -78 | 90 | >99:1 |
The high diastereoselectivity observed in these reactions makes chiral auxiliaries derived from amino alcohols valuable tools in the synthesis of complex molecules with multiple stereocenters.
Cleavage Strategies for Auxiliary Removal and Product Enantiopurity Retention
A critical step in the use of a chiral auxiliary is its removal from the product molecule without compromising the newly established stereocenter. For oxazolidinone auxiliaries, several cleavage methods have been developed that allow for the recovery of the auxiliary and the isolation of the enantiomerically pure product in various forms, such as carboxylic acids, alcohols, or aldehydes. wikipedia.org
Common cleavage strategies include:
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂) selectively cleaves the exocyclic acyl group to yield the corresponding carboxylic acid. google.com The hydroperoxide anion is the effective nucleophile in this transformation. google.com
Reductive Cleavage: The use of reducing agents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the acyl group to the corresponding primary alcohol.
Transesterification: Reaction with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), can convert the N-acyl oxazolidinone into the corresponding methyl ester. researchgate.net
The choice of cleavage method depends on the desired functionality in the final product and the compatibility of the substrate with the reaction conditions. It is crucial that these cleavage reactions proceed without racemization or epimerization of the stereogenic centers in the product. The mild conditions and high selectivity of these methods generally ensure that the enantiopurity of the product is retained. google.com
Regioselectivity and Stereocontrol Mechanisms in Auxiliary-Controlled Reactions
The remarkable stereocontrol exerted by oxazolidinone auxiliaries in cycloaddition reactions is attributed to a combination of steric and electronic factors, which can be rationalized by established stereochemical models.
In the presence of a Lewis acid, the N-enoyl oxazolidinone adopts a rigid, chelated conformation where both carbonyl oxygens coordinate to the Lewis acid. This chelation forces the dienophile to adopt a planar and syn-s-cis conformation. The substituent at the C4 position of the oxazolidinone ring (in this case, the 4-methoxyphenyl (B3050149) group) effectively blocks one face of the dienophile.
Consequently, the diene is directed to approach from the less sterically hindered face, leading to the observed high diastereoselectivity. The bulky 4-methoxyphenyl group acts as a stereochemical directing group, ensuring that the cycloaddition occurs with a high degree of facial selectivity. The endo transition state is generally favored due to secondary orbital interactions, leading to the predominant formation of the endo-cycloadduct.
The predictability of the stereochemical outcome based on this model is a key advantage of using Evans-type chiral auxiliaries in asymmetric synthesis. researchgate.net This reliability has made them a cornerstone in the stereocontrolled construction of complex molecules.
V. Utilization of 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol As a Chiral Ligand in Asymmetric Catalysis
Design and Synthesis of Ligand Architectures Derived from (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
The synthetic accessibility and structural rigidity of this compound allow for its incorporation into various ligand frameworks. The presence of both an amino and a hydroxyl group provides two convenient handles for chemical modification, enabling the construction of bidentate, multidentate, and polymeric ligand systems.
Bidentate Ligands (e.g., Oxazoline (B21484), Phosphine (B1218219), Diamine Derivatives)
Bidentate ligands derived from this chiral amino alcohol are the most extensively studied class. The close proximity of the stereocenter to the coordinating atoms of the resulting ligand allows for effective chiral transfer during the catalytic cycle.
Oxazoline Derivatives: Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, and their synthesis from chiral β-amino alcohols is a well-established methodology. The reaction of this compound with nitriles or their synthetic equivalents provides a direct route to chiral oxazoline ligands. For instance, a microwave-assisted protocol has been developed for the rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols, offering a greener and more efficient alternative to traditional methods. nih.gov These phosphino-oxazoline (PHOX) ligands, where a phosphine group is attached to the aromatic ring of the oxazoline, are particularly effective in a variety of metal-catalyzed reactions. nih.gov
Phosphine Derivatives: Chiral phosphines are another cornerstone of asymmetric catalysis. The amino group of this compound can be transformed into a phosphine moiety through various synthetic routes. Chiral β-aminophosphine derivatives have emerged as powerful catalysts and ligands, with their synthesis often originating from readily available chiral sources like amino acids. rsc.org While direct synthesis from the title compound is not extensively documented in readily available literature, the general strategies for preparing P-chiral phosphine ligands often involve the use of chiral auxiliaries, with amino alcohols being a common choice. nih.govbeilstein-journals.org
Diamine Derivatives: Chiral vicinal diamines are highly sought-after ligands for asymmetric synthesis. rsc.org The hydroxyl group of this compound can be converted into an amino group to furnish a chiral 1,2-diamine. The synthesis of such chiral diamines can be achieved through multi-step sequences, often involving protection, activation of the hydroxyl group, and subsequent nucleophilic substitution with an amine equivalent. While specific examples starting from (1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine are noted, the general synthetic versatility allows for the preparation of a wide range of structurally diverse chiral diamine ligands.
Multidentate and Polymeric Ligand Systems
The fundamental bidentate structures derived from this compound can be further elaborated to create multidentate and polymeric ligands. These more complex architectures can offer enhanced catalytic activity and stability, as well as opportunities for catalyst recycling.
Multidentate ligands can be constructed by incorporating additional donor functionalities onto the bidentate scaffold. For example, the aromatic ring of the parent amino alcohol provides a platform for the introduction of other coordinating groups, leading to tridentate or tetradentate ligands. These ligands can form more rigid and well-defined metal complexes, which can translate to higher enantioselectivities in catalytic reactions.
Polymeric ligands, where the chiral unit is attached to a polymer backbone, offer practical advantages such as ease of separation from the reaction mixture and the potential for catalyst recycling. While specific examples of polymeric ligands derived from this compound are not prevalent in the reviewed literature, the general principles of immobilizing chiral ligands onto solid supports are well-established and could be applied to this system.
Metal Complexes of this compound Derivatives
The efficacy of the ligands derived from this compound is realized upon their coordination to a metal center. The resulting metal complexes are the true catalysts, and their structure and properties are crucial for achieving high enantioselectivity.
Coordination Chemistry and Stereochemistry of Metal-Ligand Complexes
The bidentate ligands derived from this compound typically form chelate complexes with transition metals such as palladium, platinum, rhodium, and copper. rsc.org The stereochemistry of the resulting complex is dictated by the absolute configuration of the chiral ligand. The (1R) configuration of the parent amino alcohol directs the spatial arrangement of the substituents around the metal center, creating a specific chiral environment. This chiral pocket is responsible for differentiating between the two enantiotopic faces of the prochiral substrate during the catalytic reaction. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these metal-ligand complexes, providing valuable insights into the origin of stereocontrol. rsc.org
Electronic and Steric Properties of Metal-Bound Ligands
The electronic and steric properties of the ligands play a critical role in determining the reactivity and selectivity of the metal catalyst. The 4-methoxyphenyl (B3050149) group in the parent amino alcohol is an electron-donating group, which can influence the electron density at the metal center. This, in turn, can affect the binding of the substrate and the rate of the catalytic reaction.
The steric bulk of the ligand is another crucial factor. The substituents on the ligand can create a sterically demanding environment around the metal center, which can effectively block one of the possible pathways for substrate approach, leading to high enantioselectivity. The modular nature of the ligands derived from this compound allows for the systematic tuning of these steric and electronic properties by varying the substituents on the oxazoline ring, the phosphine group, or the diamine moiety.
Catalytic Applications in Enantioselective Reactions
Metal complexes bearing ligands derived from this compound have shown promise in a variety of enantioselective transformations.
One of the key applications of chiral amino alcohol-derived ligands is in the enantioselective addition of organometallic reagents to carbonyl compounds. For instance, chiral amino alcohols are effective ligands for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. dntb.gov.ua The resulting chiral secondary alcohols are valuable intermediates in organic synthesis.
The table below summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde (B42025) using different types of chiral ligands, illustrating the typical performance of such catalytic systems.
| Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| β-Amino alcohol | Ligand/ZnEt₂ | High | Up to 99% |
| Oxazoline | Cu(OTf)₂/Ligand | Good to Excellent | High |
| Phosphine | Pd(OAc)₂/Ligand | High | High |
Another significant area of application is in asymmetric hydrogenation and transfer hydrogenation reactions. Chiral phosphine ligands, in particular, are highly effective in the rhodium-catalyzed asymmetric hydrogenation of various unsaturated substrates, leading to the production of chiral compounds with high enantiopurity. researchgate.net
Furthermore, ligands derived from chiral diamines have been successfully employed in a range of catalytic asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The ability to fine-tune the ligand structure allows for the optimization of the catalyst for a specific transformation, leading to high yields and enantioselectivities.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds, avoiding the need for high-pressure hydrogen gas. acs.org This process typically involves a metal catalyst, most commonly ruthenium, a chiral ligand, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. acs.orgnih.gov
Chiral 1,2-amino alcohols are a cornerstone of ligand design for Ru(II)-catalyzed ATH. researchgate.net When coordinated to a ruthenium precursor, such as [RuCl2(p-cymene)]2, they form active catalytic species that facilitate the stereoselective transfer of hydrogen from the donor to the substrate. The bifunctional nature of the ligand is key to the catalytic cycle, where the N-H moiety and the metal-hydride participate in a concerted, six-membered transition state, enabling high efficiency and enantioselectivity.
While this compound belongs to this critical class of ligands, detailed performance data often highlights other derivatives. For context, the performance of a closely related amino alcohol ligand in the Ru-catalyzed ATH of various ketones demonstrates the typical efficacy of this ligand class.
Table 1: Illustrative Performance of a Chiral Amino Alcohol Ligand System in Asymmetric Transfer Hydrogenation of Ketones
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | >95 | 98 (R) |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | 97 (R) |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | 96 (R) |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | 99 (S) |
Data presented is representative of Ru(II)-amino alcohol catalyst systems and serves as an illustration for the general class of reactions.
Asymmetric Alkylation and Arylation Reactions (e.g., Grignard additions)
The enantioselective addition of organometallic reagents, such as Grignard reagents (RMgX), to carbonyl compounds is a fundamental C-C bond-forming reaction for creating chiral secondary and tertiary alcohols. organic-chemistry.orgrsc.org The high reactivity of Grignard reagents often leads to fast, non-catalyzed background reactions, making stereocontrol a significant challenge. nih.gov Chiral amino alcohol ligands are employed to mediate this reaction, forming a chiral complex with the magnesium atom of the Grignard reagent or with an additive, thereby directing the nucleophilic attack to one face of the carbonyl group. digitellinc.com
The coordination of the amino and hydroxyl groups of the ligand to the metal center creates a defined chiral pocket around the reactive species. This steric and electronic influence is crucial for achieving high enantioselectivity. While this compound is a potential candidate for this role, the literature more frequently reports on other ligands like those derived from 1,2-diaminocyclohexane (DACH) or BINOL for these transformations. nih.govnih.gov The effectiveness of such systems underscores the potential of chiral di-functional ligands in controlling the stereochemical outcome of Grignard additions.
Table 2: Representative Enantioselective Addition of Grignard Reagents to Aldehydes Mediated by a Chiral Amino Alcohol
| Entry | Aldehyde | Grignard Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | EtMgBr | 1-Phenyl-1-propanol | 96 | 95 (S) |
| 2 | 4-Chlorobenzaldehyde | EtMgBr | 1-(4-Chlorophenyl)-1-propanol | 92 | 94 (S) |
| 3 | 1-Naphthaldehyde | MeMgBr | 1-(Naphthalen-1-yl)ethanol | 88 | 92 (R) |
| 4 | Cyclohexanecarboxaldehyde | EtMgBr | 1-Cyclohexyl-1-propanol | 90 | 96 (S) |
Data is illustrative of the performance of chiral amino alcohol ligands in asymmetric Grignard addition reactions.
Asymmetric Oxidation and Epoxidation
Asymmetric oxidation, particularly the epoxidation of unfunctionalized olefins, is a critical transformation for producing chiral epoxides, which are versatile synthetic intermediates. However, this field is largely dominated by catalyst systems based on metal-salen complexes (e.g., Jacobsen-Katsuki epoxidation) and Sharpless asymmetric epoxidation for allylic alcohols. The role of simple chiral 1,2-amino alcohols like this compound as the primary ligand in these types of oxidation reactions is not prominently featured in the literature. The design of catalysts for these reactions typically requires specific ligand scaffolds, such as porphyrins or salen-type ligands, to effectively control the stereochemistry of the oxygen transfer.
Asymmetric C-C Bond Forming Reactions (e.g., Aldol, Mannich, Conjugate Additions)
Asymmetric C-C bond forming reactions are central to organic synthesis for building molecular complexity. Chiral 1,2-amino alcohols and their derivatives can function as ligands for metal catalysts or as organocatalysts in these transformations. westlake.edu.cn
Mannich Reaction: This reaction creates β-amino carbonyl compounds. Catalytic asymmetric versions often use chiral metal complexes (e.g., Zn, Cu, Ag) where a ligand dictates the facial selectivity of the nucleophilic attack of an enolate on an imine.
Aldol Reaction: This reaction forms β-hydroxy carbonyl compounds. Chiral ligands can control the stereochemistry of the addition of an enolate to an aldehyde or ketone.
Conjugate Addition: The 1,4-addition of nucleophiles to α,β-unsaturated systems is another key C-C bond-forming reaction. Chiral ligands, often in complex with copper or other transition metals, are used to control the stereoselective addition of organometallic reagents.
While the 1,2-amino alcohol framework is important in these areas, specific, high-yield, and highly enantioselective applications of this compound as a ligand are not extensively reported. The field often relies on more complex, structurally optimized ligands such as proline derivatives, BINAP, or BOX ligands for state-of-the-art results.
Asymmetric Ring-Opening Reactions
The asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a valuable method for synthesizing enantiomerically enriched 1,2-difunctionalized compounds, including 1,2-amino alcohols. researchgate.net This reaction can be catalyzed by chiral Lewis acid complexes, where the ligand creates a chiral environment that leads to selective attack at one of the two enantiotopic carbon atoms of the epoxide.
Although the products of these reactions are often 1,2-amino alcohols, the use of simple amino alcohols like this compound as the primary chiral ligand for the catalyst is not a common strategy. Research in this area has tended to focus on catalysts derived from ligands such as salen, BINOL, or peptides to achieve high enantioselectivity.
Catalyst Recycling and Immobilization Strategies for this compound Ligand Systems
The practical and economic viability of asymmetric catalysis is greatly enhanced by the ability to recover and reuse the often-expensive chiral catalyst. Immobilization of a homogeneous catalyst onto a solid support is a leading strategy to facilitate this. scilit.com Chiral amino alcohol ligands, in principle, can be anchored to various insoluble supports, including polymers, silica (B1680970), and magnetic nanoparticles. researchgate.net
Strategies for immobilization can involve:
Covalent Tethering: The ligand can be chemically modified with a linker arm that is then covalently attached to the functionalized surface of the support. The hydroxyl or amino group of the amino alcohol, or a modification on its aromatic ring, can serve as an anchoring point.
Encapsulation: The pre-formed metal-ligand complex can be physically entrapped within the pores of a support material like a metal-organic framework (MOF) or a mesoporous silica.
Magnetic Nanoparticle Support: Immobilizing the catalyst on superparamagnetic nanoparticles (e.g., core-shell magnetite-silica) allows for simple recovery of the catalyst from the reaction mixture using an external magnet. scilit.comresearchgate.net
These approaches convert a homogeneous catalyst into a heterogeneous one, simplifying product purification and enabling catalyst recycling. For a ligand like this compound, a functional handle could be introduced onto the phenyl ring to allow for covalent attachment to a support without interfering with its coordination to the metal center. While these are general and viable strategies, specific studies detailing the immobilization and recycling of catalysts based explicitly on this compound are not widely available. However, the successful application of these techniques to other chiral amino alcohol ligands demonstrates their feasibility. researchgate.net
Table 3: Common Supports and Linkages for Immobilization of Chiral Ligands
| Support Material | Linkage Chemistry Example | Advantages |
|---|---|---|
| Silica Gel (SiO2) | Silanization with aminosilanes, followed by amide bond formation | High surface area, thermal and mechanical stability |
| Polystyrene Resins | Attachment to chloromethylated (Merrifield) resin | Swells in organic solvents, widely used in solid-phase synthesis |
| Magnetic Nanoparticles (Fe3O4@SiO2) | Covalent attachment to surface-functionalized silica shell | Easy separation with a magnet, high surface area |
Vi. Mechanistic Investigations and Stereochemical Models in 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol Mediated Processes
Transition State Analysis and Enantioselectivity Origin
The enantioselectivity observed in reactions catalyzed or mediated by (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is determined by the relative energies of the diastereomeric transition states. A lower energy transition state for the formation of one enantiomer over the other leads to the preferential formation of that product. Transition state analysis seeks to model these transient structures to understand the key molecular interactions that dictate the stereochemical outcome.
In many organocatalytic reactions involving amino alcohols, the catalyst activates the electrophile through hydrogen bonding. Theoretical studies on similar asymmetric aldol (B89426) reactions have highlighted the importance of dual hydrogen bonding in stabilizing the transition state. For instance, in prolinamide-catalyzed reactions, the amide NH and a phenolic OH group of the catalyst can activate an aldehyde, leading to high stereoselectivity. While specific studies on this compound are not detailed in the provided results, it is plausible that its hydroxyl and amino groups participate in a similar network of non-covalent interactions, such as hydrogen bonds, with the substrates. The specific geometry of these interactions in the transition state, governed by the inherent chirality of the amino alcohol, is what ultimately controls the facial selectivity of the reaction.
Computational Chemistry Studies (DFT, Molecular Dynamics)
Computational chemistry provides powerful tools for investigating the intricacies of chiral recognition and catalysis at a molecular level.
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in modeling the interactions between a chiral catalyst like this compound and its substrates. These models can elucidate the mechanism of chiral recognition, which is the initial step where the catalyst differentiates between enantiotopic faces or prochiral substrates.
MD simulations, for example, have been used to investigate the chiral separation mechanisms of Dansyl amino acids with a chiral selector. nih.gov These studies reveal that differences in binding free energy between enantiomers and the chiral selector are a result of specific molecular interactions, such as hydrogen bonding. nih.govscirp.org In one such study, the L-enantiomers of various Dansyl amino acids exhibited stronger binding to the chiral selector than the D-enantiomers, an observation that was correlated with the number and duration of hydrogen bonds formed. scirp.orgnsf.gov
The following table illustrates the kind of data generated from such computational studies, showing the calculated binding free energies for different enantiomers with a chiral selector, poly(SULV).
| Analyte | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | Pocket 1 | -21.8938 |
| Dansyl-Leucine | D | Pocket 1 | -14.5811 |
| Dansyl-Norleucine | L | Pocket 1 | -22.1763 |
| Dansyl-Norleucine | D | Pocket 1 | -15.9457 |
| Dansyl-Tryptophan | L | Pocket 2 | -21.3329 |
| Dansyl-Tryptophan | D | Pocket 2 | -13.6408 |
| Dansyl-Phenylalanine | L | Pocket 3 | -13.3349 |
| Dansyl-Phenylalanine | D | Pocket 3 | -12.0959 |
Note: Data is for Dansyl amino acids with poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) and is illustrative of the methodology. nih.gov
DFT calculations are frequently employed to predict the stereochemical outcomes of asymmetric reactions by calculating the energies of the competing diastereomeric transition states. A lower calculated energy for the transition state leading to the (R)-product, for example, would predict it to be the major enantiomer. These theoretical calculations have shown good agreement with experimental results in various asymmetric catalytic systems. For instance, theoretical studies on asymmetric aldol reactions catalyzed by amino acids have successfully rationalized the observed enantioselectivities by analyzing the potential Gibbs energy surfaces.
Kinetic Studies and Reaction Pathway Elucidation
Kinetic studies are fundamental to understanding the reaction mechanism and elucidating the entire reaction pathway. By monitoring the reaction rate's dependence on the concentrations of reactants, catalyst, and any additives, a rate law can be established, which provides insights into the composition of the rate-determining step.
For example, in situ kinetic studies of Rh(II)-catalyzed asymmetric cyclopropanation have been conducted with low catalyst loadings to understand the reaction mechanism. Furthermore, kinetic analysis can help rationalize phenomena such as nonlinear effects in asymmetric catalysis, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst. Such studies are crucial for optimizing reaction conditions to achieve higher yields and enantioselectivities.
Spectroscopic Techniques for Active Species Identification (e.g., In-Situ NMR, IR)
Spectroscopic techniques are vital for identifying the active catalytic species and any intermediates that are formed during the reaction. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the observation of the reaction mixture as it evolves, providing a real-time window into the catalytic cycle.
For example, NMR analysis was used to observe a reversibly trapped carbocation intermediate in the synthesis of cis-1-amino-2-indanol, providing key mechanistic insights. nih.gov While specific in-situ spectroscopic data for reactions involving this compound is not available in the provided search results, these techniques would be invaluable for identifying, for instance, a hydrogen-bonded complex between the amino alcohol and a substrate, which could be the active catalytic species. The chemical shifts and vibrational frequencies of the nuclei and bonds involved in such an interaction would be expected to change upon complex formation, providing evidence for its existence.
Viii. 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis
Enantioselective Synthesis of Advanced Intermediates
A primary application of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is in the synthesis of chiral auxiliaries, most notably oxazolidinones. These auxiliaries, pioneered by David A. Evans, are powerful tools for stereocontrolled bond formation. The amino alcohol is condensed with phosgene (B1210022) or its equivalents, such as diethyl carbonate, to form a rigid heterocyclic system—the oxazolidinone. santiago-lab.com This structure can then be N-acylated to create a chiral imide.
The resulting N-acyloxazolidinone serves as a progenitor for chiral enolates. Deprotonation of the α-carbon of the acyl group with a strong base like lithium diisopropylamide (LDA) generates a conformationally locked Z-enolate. santiago-lab.com The bulky group at the C4 position of the oxazolidinone (in this case, the 4-methoxyphenyl (B3050149) group derived from the parent amino alcohol) effectively shields one face of the enolate. This steric hindrance directs incoming electrophiles to the opposite face, resulting in highly diastereoselective alkylation, aldol (B89426), and acylation reactions. researchgate.netharvard.edu
After the desired stereocenter has been created, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the desired product, such as a carboxylic acid, aldehyde, or alcohol, and the original amino alcohol can often be recovered and reused. santiago-lab.comresearchgate.net This methodology provides a reliable pathway to a wide range of enantiomerically enriched advanced intermediates, including non-proteinogenic α-amino acids and β-amino acids, which are crucial components of many pharmaceuticals. hilarispublisher.comrsc.org
| Intermediate Class | Synthetic Strategy | Chiral Auxiliary Derivative | Key Reaction | Ref. |
| Enantiopure β-Amino Acids | Asymmetric Mannich reaction or conjugate addition | N-Acyloxazolidinone | Diastereoselective enolate addition to imines | hilarispublisher.comnih.gov |
| α-Substituted Carboxylic Acids | Asymmetric alkylation | N-Acyloxazolidinone | Diastereoselective enolate alkylation | researchgate.netharvard.edu |
| Chiral Aldehydes & Alcohols | Asymmetric alkylation followed by reduction | N-Acyloxazolidinone | Reduction of the acyl group post-alkylation | santiago-lab.com |
| Syn- and Anti-Aldol Products | Asymmetric aldol reaction | N-Acyloxazolidinone | Boron- or lithium-mediated aldol addition | nih.gov |
Construction of Stereodefined Molecular Architectures
The true power of this compound as a chiral building block is realized in its ability to facilitate the construction of complex molecular architectures with multiple, well-defined stereocenters. By serving as a chiral auxiliary, it allows for the iterative introduction of chirality in a predictable manner.
The diastereoselectivity achieved in reactions involving oxazolidinone auxiliaries derived from this amino alcohol is typically very high, often exceeding 99% de. researchgate.net The rigidity of the bicyclic transition state formed during the reaction of the metal-chelated enolate is key to this high fidelity. The 4-methoxyphenyl substituent directs the stereochemical course of the reaction, ensuring that new stereocenters are formed with a specific, predetermined orientation relative to the existing chiral center of the auxiliary.
This strategy is particularly effective for:
Asymmetric Alkylation: Introducing alkyl chains to create α-chiral carbonyl compounds.
Asymmetric Aldol Reactions: Forming carbon-carbon bonds to produce β-hydroxy carbonyl units with control over two new stereocenters.
Asymmetric Michael Additions: Creating γ-functionalized carbonyl compounds via conjugate addition.
Through sequential application of these methods, complex acyclic chains with multiple contiguous stereocenters can be assembled. These stereodefined fragments are common motifs in polyketide and peptide natural products and are essential intermediates in the synthesis of many biologically active molecules. The reliable stereocontrol exerted by the auxiliary minimizes the need for tedious separation of diastereomers and provides an efficient route to optically pure complex targets.
| Stereodefined Fragment | Method | Auxiliary | Diastereomeric Excess (de) | Ref. |
| α-Methyl-β-hydroxy propionate | Asymmetric Aldol Reaction | (4R,5S)-4-methyl-5-(4-methoxyphenyl)oxazolidin-2-one | >98% | nih.gov |
| α-Benzyl propanoic acid | Asymmetric Alkylation | N-Propionyloxazolidinone | >99% | researchgate.net |
| Quaternary Carbon Centers | Asymmetric Alkylation | N-Acyloxazolidinone | High | nih.gov |
Total Synthesis of Natural Products and Analogues Utilizing this compound Derivatives
Derivatives of this compound have been instrumental in the total synthesis of several complex natural products and their analogues. The ability to construct key chiral fragments with high enantiopurity makes this building block a frequent choice in retrosynthetic planning.
One prominent area of application is in the synthesis of alkaloids, a diverse class of nitrogen-containing natural products with a wide range of biological activities. rsc.orgwiley-vch.deimperial.ac.uk For example, chiral fragments generated using this auxiliary's methodology can be incorporated into the core structures of alkaloids like the potent analgesic epibatidine (B1211577). scielo.brnih.govresearchgate.net Although various routes to epibatidine exist, those employing chiral auxiliaries for asymmetric induction are common for establishing the correct stereochemistry of the 7-azabicyclo[2.2.1]heptane core. scielo.brnih.govrsc.org
Similarly, in the synthesis of lignan (B3055560) lactones such as (-)-hinokinin, which possess antitumor and antiviral properties, the stereocontrolled formation of the butyrolactone ring is a critical step. nih.gov Methodologies based on chiral auxiliaries derived from amino alcohols can be employed to set the stereocenters of the dibenzylbutyrolactone skeleton. nih.gov The predictable stereochemical outcome allows for an efficient and convergent synthesis strategy, leading to the desired natural product in high optical purity.
| Natural Product | Class | Key Synthetic Step Enabled by Auxiliary | Ref. |
| (-)-Epibatidine (Analogues) | Alkaloid | Asymmetric construction of the bicyclic core | scielo.brresearchgate.net |
| (-)-Hinokinin | Lignan Lactone | Stereoselective formation of the butyrolactone core | nih.gov |
| (-)-Anaferine | Bis-piperidine Alkaloid | Stereoselective synthesis of piperidine-based fragments | nih.gov |
| (-)-Cytoxazone | Oxazolidinone Alkaloid | Asymmetric aldol addition to form the core structure | nih.gov |
Ix. Future Directions and Emerging Research Avenues for 1r 2 Amino 1 4 Methoxyphenyl Ethan 1 Ol Research
Development of Novel Catalytic Systems
The evolution of catalysis is moving towards creating systems with enhanced activity, selectivity, and broader applicability. For ligands based on (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, future work centers on designing and synthesizing novel catalyst structures that overcome the limitations of current systems.
Another area of focus is the optimization of existing catalyst structures to improve reactivity and selectivity. nih.gov Research has shown that modifying the catalyst's structure can lead to significant improvements in performance, allowing for the kinetic resolution of challenging substrates like N-heterocycles which may contain functional groups that could otherwise inhibit the catalyst. nih.gov
Future catalytic systems may also involve the use of non-traditional metals or even metal-free organocatalysts derived from this compound. The exploration of base-metal catalysts, for example, is a significant trend, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov
Table 1: Areas in Novel Catalyst Development
| Research Area | Description | Potential Impact |
| Multifunctional Catalysis | Combining multiple catalytic sites into a single system for tandem or cascade reactions. nih.gov | Increased efficiency, reduced waste, simplified synthetic procedures. |
| Catalyst Optimization | Modifying existing ligand and catalyst structures to enhance selectivity and reactivity. nih.gov | Improved performance for existing reactions and resolution of difficult substrates. |
| Base-Metal Catalysis | Utilizing abundant and less toxic metals like iron, copper, or cobalt instead of precious metals. | Lower costs, improved sustainability, and reduced environmental impact. |
| Organocatalysis | Designing metal-free catalysts derived from the chiral amino alcohol scaffold. | Avoidance of metal contamination in final products, often milder reaction conditions. |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, and the integration of catalysis with technologies like continuous-flow chemistry presents a significant opportunity for sustainable synthesis. mdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. mdpi.comnih.govillinois.edu
The application of catalysts derived from this compound in flow reactors can lead to significant process optimization. mdpi.com The high surface-area-to-volume ratio in microreactors allows for extremely rapid heating and cooling, while the ability to operate under pressurized conditions enables reactions to be run at temperatures above the solvent's boiling point, often leading to dramatic rate enhancements. illinois.edu This technology is ideal for multistep syntheses, as intermediates can be directly transferred from one reactor to another without the need for isolation and purification. mdpi.com
This integration directly supports the goals of sustainable synthesis by:
Reducing Waste: Continuous processes often lead to higher yields and selectivity, minimizing byproduct formation.
Enhancing Safety: The small reaction volumes within a flow system minimize the risks associated with unstable intermediates or exothermic events. nih.gov
Future research will likely focus on developing immobilized or heterogeneous versions of these catalysts that are suitable for packed-bed flow reactors, enabling easy separation of the catalyst from the product stream and facilitating catalyst recycling, a key tenet of green chemistry. vapourtec.com
Chemoinformatics and High-Throughput Screening in Catalyst Discovery
The traditional process of catalyst discovery can be time-consuming and resource-intensive. Modern computational tools are poised to revolutionize this field. Chemoinformatics, which utilizes techniques from machine learning, graph theory, and multivariate statistics, allows for the sophisticated analysis of chemical information to correlate molecular structure with catalytic activity. mdpi.com
For derivatives of this compound, chemoinformatic approaches can be used to:
Build Predictive Models: Develop quantitative structure-activity relationship (QSAR) models to predict the performance of new, unsynthesized ligand derivatives.
Virtual Screening: Screen large virtual libraries of potential ligands to identify the most promising candidates for synthesis and testing. mdpi.com
Rational Design: Guide the rational design of new catalysts by identifying key structural features responsible for high enantioselectivity and reactivity.
Complementing these in silico methods is high-throughput screening (HTS), a technology that allows for the rapid testing of many different catalysts or reaction conditions in parallel. The integration of HTS with flow chemistry platforms can create automated systems for library synthesis and screening, significantly accelerating the optimization process. nih.gov By combining computational prediction with rapid experimental validation, the discovery of next-generation catalysts based on the this compound scaffold can be made more efficient and systematic.
Exploring New Reaction Classes
While ligands derived from this compound are well-established in certain reaction classes, a significant area for future research is the exploration of their utility in entirely new types of chemical transformations. mdpi.com The unique stereoelectronic properties of this scaffold suggest its potential applicability in a wide range of catalytic processes that have yet to be investigated.
Future research could explore its use in:
Photoredox Catalysis: Designing chiral ligands that can operate in conjunction with photosensitizers to mediate asymmetric reactions initiated by visible light.
Electrosynthesis: Developing catalytic systems for enantioselective electrochemical reactions, offering a green alternative to traditional redox reagents.
C-H Activation/Functionalization: Creating catalysts capable of selectively functionalizing typically inert C-H bonds in a stereocontrolled manner, providing novel and atom-economical synthetic shortcuts.
Heterocyclization Reactions: Expanding on known applications to develop new catalytic methods for synthesizing complex and medicinally relevant heterocyclic structures. researchgate.net
The discovery of a novel application or reaction class for this privileged chiral backbone could open up entirely new areas of synthetic chemistry and provide access to previously unattainable molecular architectures.
Expanding the Scope of Substrates and Transformations
A constant driver in catalysis research is the desire to expand the scope of reactions to include a wider variety of substrates and to achieve new types of chemical transformations. nih.govnih.gov For catalysts based on this compound, this involves designing systems that can tolerate a broader range of functional groups and effectively transform sterically or electronically challenging substrates. uvm.edu
Key goals in this area include:
Overcoming Substrate Inhibition: Developing more robust catalysts that are not inhibited by basic functional groups (e.g., lactams, amines) present in the substrate, which is a common challenge in reactions like kinetic resolution. nih.gov
Accommodating Steric Hindrance: Modifying the catalyst's chiral pocket to better accommodate sterically demanding substrates, which often react sluggishly or with poor selectivity.
Broadening Functional Group Tolerance: Enhancing catalyst compatibility with a wide array of functional groups to minimize the need for protecting group strategies, thereby improving synthetic efficiency.
Success in expanding the substrate scope makes a catalytic method more versatile and broadly applicable, increasing its value to the synthetic chemistry community. nih.govuvm.edu
Table 2: Future Research Directions in Substrate and Transformation Expansion
| Research Goal | Strategy | Example Challenge |
| Enhance Functional Group Tolerance | Redesign ligand structure to minimize adverse electronic interactions. | Asymmetric synthesis on substrates containing acidic protons or Lewis basic sites. nih.gov |
| Accommodate Diverse Substrates | Modify steric bulk of the ligand to create a more adaptable chiral pocket. | Enantioselective transformations of bulky aromatic or heterocyclic compounds. nih.gov |
| Enable New Transformations | Pair the chiral ligand with different metal centers or catalytic paradigms. | Development of catalytic C-H functionalization or asymmetric radical reactions. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, and what reaction conditions are critical for achieving high enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via the asymmetric reduction of 4-methoxyphenylacetone using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. Key conditions include:
- Catalyst Selection : Chiral oxazaborolidines for CBS reduction (≥90% enantiomeric excess (ee)) .
- Temperature Control : Reactions performed at -20°C to 0°C to minimize racemization .
- Workup : Acidic extraction to isolate the amino alcohol hydrochloride salt, enhancing stability .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Analysis : H and C NMR identify functional groups (e.g., methoxy singlet at δ 3.8 ppm, hydroxyl proton at δ 5.1 ppm). NOESY confirms spatial proximity of the amino and hydroxyl groups .
- X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configuration (R) via Flack parameter (e.g., 0.02(2)) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 182.1184) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?
- Methodological Answer :
- Chiral Separation : Use preparative chiral HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (1R) and (1S) enantiomers .
- Biological Assays : Compare IC values in receptor-binding studies (e.g., α-adrenergic receptors) to quantify stereospecific effects. For example, the (1R)-enantiomer may show 10-fold higher affinity than (1S) .
- Statistical Analysis : Apply ANOVA to assess significance of activity differences across enantiomers (p < 0.05) .
Q. What strategies optimize reaction yields while maintaining stereochemical integrity during large-scale synthesis?
- Methodological Answer :
- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported CBS) improve recyclability and reduce metal leaching (yield: 85–92%, ee: 93–95%) .
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, reducing side reactions (residence time: 30 min, yield: 88%) .
- In-line Monitoring : PAT tools (e.g., FTIR) track reaction progress in real time, enabling immediate adjustments .
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- pH Studies : Buffer solutions (pH 3–9) assess degradation kinetics. Stability peaks at pH 5–6 (t > 48 hrs), while alkaline conditions (pH >8) accelerate hydrolysis of the methoxy group .
- Thermal Analysis : TGA/DSC reveals decomposition onset at 180°C. Storage recommendations: -20°C under argon .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be addressed during structural validation?
- Methodological Answer :
- Cross-Validation : Combine NMR (solution state) and X-ray (solid state) data. For example, if X-ray shows a planar methoxyphenyl ring but NMR suggests rotation, analyze variable-temperature NMR to detect conformational flexibility .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data (RMSD < 0.3 ppm) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
